Cas no 1261982-95-9 ([1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy-)
![[1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- structure](https://ja.kuujia.com/scimg/cas/1261982-95-9x500.png)
[1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- 化学的及び物理的性質
名前と識別子
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- [1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy-
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- MDL: MFCD18314254
- インチ: 1S/C13H8ClNO/c14-12-3-1-2-10(6-12)11-4-9(8-15)5-13(16)7-11/h1-7,16H
- InChIKey: CCBNMWOJPSGWSL-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC(Cl)=C2)=CC(O)=CC(C#N)=C1
[1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320297-5 g |
5-(3-Chlorophenyl)-3-cyanophenol, 95%; . |
1261982-95-9 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
abcr | AB320297-5g |
5-(3-Chlorophenyl)-3-cyanophenol, 95%; . |
1261982-95-9 | 95% | 5g |
€1159.00 | 2024-04-20 |
[1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
[1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy-に関する追加情報
Recent Advances in the Study of [1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- (CAS: 1261982-95-9) and Its Applications in Chemical Biology and Medicine
The compound [1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- (CAS: 1261982-95-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of [1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- as a key intermediate in the synthesis of novel bioactive molecules. Its biphenyl scaffold, coupled with the chloro and hydroxy substituents, offers a versatile platform for chemical modifications, enabling the development of compounds with enhanced pharmacological properties. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a potent inhibitor of protein kinases, particularly those implicated in cancer progression. The study employed a combination of molecular docking and in vitro assays to elucidate the binding interactions between the compound and its target kinases. Results indicated a high affinity and selectivity, suggesting its potential as a lead compound for further drug development.
Another significant advancement involves the compound's application in neurodegenerative disease research. A recent paper in ACS Chemical Neuroscience reported that derivatives of [1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- exhibited neuroprotective effects in cellular models of Alzheimer's disease. The study attributed these effects to the compound's ability to modulate oxidative stress and reduce amyloid-beta aggregation, key pathological features of the disease.
From a synthetic chemistry perspective, innovative methodologies have been developed to optimize the production of [1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy-. A study in Organic Letters detailed a novel catalytic system that significantly improves yield and reduces byproducts, making the process more scalable and environmentally friendly. These advancements are crucial for facilitating large-scale production and further pharmacological evaluations.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Future research directions may include structural optimization to enhance pharmacokinetic properties and the exploration of combination therapies to maximize therapeutic efficacy.
In conclusion, [1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-5-hydroxy- (CAS: 1261982-95-9) represents a promising scaffold in the development of novel therapeutics for a range of diseases. Continued research efforts are essential to fully unlock its potential and overcome existing challenges, paving the way for its eventual clinical application.
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